Scientific Field: Organic Synthesis
Summary of the Application: This compound serves as a source of fluoride ion for the synthesis of fluorinated compounds by C-F bond formation.
Methods of Application or Experimental Procedures: While the specific procedures can vary depending on the reaction, this compound is typically used as a reagent in the aforementioned reactions.
Results or Outcomes: The use of this compound in these reactions facilitates the formation of C-F bonds, enabling the synthesis of fluorinated compounds.
Scientific Field: Organic Chemistry
Summary of the Application: This compound can be used as a mild deprotecting reagent for the cleavage of silicon protecting groups.
Methods of Application: The specific procedures can vary depending on the reaction, but generally, this compound is added to the reaction mixture to remove the silicon protecting groups.
Results or Outcomes: The use of this compound in these reactions facilitates the removal of silicon protecting groups, enabling further reactions to take place.
Scientific Field: Bioorganic Chemistry
Summary of the Application: This compound can be used to synthesize deoxyfluoro sugars by reacting with trifluoromethanesulfonyl derivatives of partially protected sugars.
Methods of Application: The specific procedures can vary depending on the reaction, but generally, this compound is added to the reaction mixture to facilitate the formation of deoxyfluoro sugars.
Summary of the Application: This compound can be used as a reagent for the fluorination of hydroxyl-containing compounds.
Methods of Application: The specific procedures can vary depending on the reaction, but generally, this compound is added to the reaction mixture to facilitate the fluorination of hydroxyl-containing compounds.
Summary of the Application: This compound can be used to synthesize fluorinated aromatic compounds by reacting with aryl triflates.
Methods of Application: The specific procedures can vary depending on the reaction, but generally, this compound is added to the reaction mixture to facilitate the formation of fluorinated aromatic compounds.
Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly referred to as TASF, is a specialized reagent in organic chemistry. Its structural formula is represented as [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻. TASF serves as an anhydrous source of fluoride ions, which are crucial for various
TASF can be synthesized through a reaction between sulfur tetrafluoride and dimethylaminotrimethylsilane under controlled conditions. The typical synthesis involves:
TASF finds applications across various domains in organic chemistry:
Interaction studies involving TASF primarily focus on its reactivity with different substrates during chemical transformations. Its role as a fluoride source allows it to interact with various functional groups, enabling reactions such as nucleophilic substitutions and eliminations. Research has shown that TASF can displace fluoride ions from carbohydrate trifluoromethanesulphonates effectively, illustrating its utility in glycosylation reactions .
TASF shares similarities with other fluorinating agents but stands out due to its unique structure and properties. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tris(dimethylamino)sulfonium difluoride | Sulfonium ion | Anhydrous fluoride source |
Trimethylsilyl fluoride | Silicon-fluoride complex | Less reactive than TASF |
Potassium fluoride | Inorganic fluoride | Highly reactive; not anhydrous |
Sodium fluoride | Inorganic fluoride | Commonly used but less selective than TASF |
TASF's anhydrous nature and its ability to act as a non-electrophilic source of fluoride set it apart from these compounds, making it particularly advantageous in sensitive synthetic applications where moisture control is critical .
Corrosive